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Introduction
The ATP1A1 gene encodes the α1 subunit of the Na+/K+-ATPase, a vital ion pump responsible

for maintaining the electrochemical gradients of sodium and potassium across the plasma

membrane of all animal cells. This process is fundamental for numerous cellular functions,

including neuronal excitability, secondary active transport, and cell volume regulation.[1]

Mutations in ATP1A1 can disrupt these critical functions, leading to a spectrum of neurological

disorders with varying degrees of severity. This technical guide provides an in-depth overview

of the genetic mutations in ATP1A1, their associated neurological phenotypes, the underlying

molecular mechanisms, and the experimental approaches used to study them.

The ATP1A1 Gene and the Na+/K+-ATPase α1
Subunit
The Na+/K+-ATPase is a heterodimeric protein composed of a catalytic α subunit and a smaller

β subunit, which is essential for the pump's proper folding and trafficking to the cell membrane.

[1] The α1 subunit, encoded by ATP1A1, is ubiquitously expressed and represents the primary

isoform in many tissues, including the central and peripheral nervous systems.[1] It contains

the binding sites for Na+, K+, and ATP, as well as the phosphorylation site that drives the

conformational changes necessary for ion transport.
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Neurological Disorders Associated with ATP1A1
Mutations
Mutations in ATP1A1 have been linked to a range of neurological diseases, primarily through a

loss-of-function mechanism, although some gain-of-function effects have also been reported.[2]

[3] These disorders often present with a complex and overlapping clinical picture.

Table 1: Neurological Disorders Associated with ATP1A1 Mutations and their Clinical

Features[4][5][6]

Disorder Inheritance Key Clinical Features

Charcot-Marie-Tooth Disease,

Type 2 (CMT2)
Autosomal Dominant

Predominantly motor and

sensory axonal neuropathy,

distal muscle weakness and

atrophy, sensory loss, pes

cavus.[4]

Hereditary Spastic Paraplegia

(HSP)
Autosomal Dominant

Progressive lower limb

spasticity and weakness,

hyperreflexia, extensor plantar

responses.

Hypomagnesemia with

Seizures and Intellectual

Disability

De Novo

Refractory seizures, global

developmental delay,

intellectual disability, and

hypomagnesemia.[5]

Developmental and Epileptic

Encephalopathy (DEE)
De Novo

Early-onset refractory seizures,

severe developmental delay or

regression, hypotonia, and

movement disorders.[5]

Table 2: Functional Consequences of Selected ATP1A1 Mutations

While a comprehensive side-by-side comparison of quantitative data is not readily available in

the literature, the following table summarizes the reported functional effects of some ATP1A1

mutations.
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Mutation
Associated
Disorder

Reported
Functional Effect

Reference

p.Gln225Arg DEE

Loss-of-function

(decreased cell

viability in ouabain

assay)

[3]

p.Gly335Cys DEE

Loss-of-function

(decreased cell

viability in ouabain

assay)

[3]

p.Gly509Asp DEE

Loss-of-function

(decreased cell

viability in ouabain

assay)

[3]

p.Gly718Ser DEE

Loss-of-function

(decreased cell

viability in ouabain

assay)

[3]

p.Phe923Tyr DEE

Loss-of-function

(decreased cell

viability in ouabain

assay)

[3]

p.Pro600Arg CMT
Reduced Na+/K+

ATPase function
[7]

L104R
Aldosterone-

Producing Adenoma

Undetectable ATPase

activity
[2]

V332G
Aldosterone-

Producing Adenoma

Very low ATPase

activity
[2]

G99R
Aldosterone-

Producing Adenoma

Reduced affinity for

Na+ and less

sensitive to K+

inhibition

[2]
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Signaling Pathways and Molecular Mechanisms
Beyond its primary role in ion transport, the Na+/K+-ATPase α1 subunit also functions as a

signaling scaffold, interacting with various intracellular proteins to regulate cellular processes.

The best-characterized signaling cascade involves the interaction of ATP1A1 with the non-

receptor tyrosine kinase Src.

ATP1A1-Src Signaling Pathway
Binding of cardiotonic steroids like ouabain to the Na+/K+-ATPase can trigger a conformational

change that activates Src.[8] This activation initiates a downstream signaling cascade involving

the epidermal growth factor receptor (EGFR) and the Ras-Raf-MEK-ERK (MAPK) pathway,

which can influence cell growth, proliferation, and apoptosis.[9][10]
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Ouabain-induced ATP1A1-Src signaling pathway.
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Experimental Protocols
Characterizing the functional consequences of ATP1A1 mutations is crucial for understanding

their pathogenic mechanisms. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis and Expression in HEK293
Cells
This protocol describes the introduction of specific point mutations into the ATP1A1 cDNA and

its subsequent expression in a mammalian cell line for functional studies.

Materials:

Wild-type ATP1A1 cDNA in an expression vector (e.g., pcDNA3.1)

Site-directed mutagenesis kit (e.g., QuikChange II, Agilent)

Custom-designed mutagenic primers

DH5α competent E. coli

Plasmid purification kit

HEK293T cells

Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

Transient transfection reagent (e.g., Lipofectamine 3000, Thermo Fisher Scientific)[11]

Opti-MEM reduced-serum medium[11]

Procedure:

Primer Design: Design forward and reverse primers containing the desired mutation, flanked

by 15-20 base pairs of correct sequence on both sides.

Mutagenesis PCR: Perform PCR using the wild-type ATP1A1 plasmid as a template and the

mutagenic primers according to the manufacturer's protocol for the site-directed mutagenesis
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kit.

DpnI Digestion: Digest the parental, methylated plasmid DNA with DpnI endonuclease for 1-

2 hours at 37°C.

Transformation: Transform the DpnI-treated plasmid into competent E. coli and plate on

selective agar plates.

Plasmid Purification and Sequencing: Select a single colony, grow an overnight culture, and

purify the plasmid DNA. Verify the presence of the desired mutation and the absence of

other mutations by Sanger sequencing.

Cell Culture and Transfection: Culture HEK293T cells to 70-80% confluency. For a 6-well

plate, dilute 2.5 µg of the mutant ATP1A1 plasmid DNA in Opti-MEM. In a separate tube,

dilute the transfection reagent in Opti-MEM. Combine the two solutions and incubate for 20

minutes at room temperature. Add the DNA-lipid complex to the cells and incubate for 48-72

hours before functional analysis.[11]

Two-Electrode Voltage Clamp (TEVC) in Xenopus
Oocytes
TEVC is a powerful technique to measure the ion transport activity of the Na+/K+-ATPase as

an electrical current.[12]

Materials:

Xenopus laevis oocytes

cRNA of wild-type and mutant ATP1A1 and the β subunit

Collagenase solution

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.6)

TEVC setup (amplifier, micromanipulators, data acquisition system)

Glass microelectrodes (filled with 3 M KCl)
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Procedure:

Oocyte Preparation: Surgically remove oocyte lobes from an anesthetized female Xenopus

laevis. Separate individual oocytes by gentle agitation in a collagenase solution. Wash the

oocytes thoroughly with ND96 solution and store them at 16-18°C.[13]

cRNA Injection: Inject 50 nl of a solution containing cRNA for the α1 and β subunits (typically

at a 1:1 ratio) into stage V-VI oocytes. Incubate the injected oocytes for 2-5 days to allow for

protein expression.[13]

Electrophysiological Recording: Place an oocyte in the recording chamber perfused with

ND96 solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one

for current injection.[14]

Data Acquisition: Clamp the membrane potential at a holding potential (e.g., -50 mV). Apply

a series of voltage steps to elicit pump currents. The ouabain-sensitive current, representing

the activity of the Na+/K+-ATPase, is determined by subtracting the current measured in the

presence of a high concentration of ouabain (a specific inhibitor) from the total current.

86Rb+ Uptake Assay for Na+/K+-ATPase Activity
This assay measures the rate of ouabain-sensitive uptake of the potassium analog, radioactive

rubidium (86Rb+), to determine the transport activity of the Na+/K+-ATPase in intact cells.[15]

[16]

Materials:

HEK293T cells expressing wild-type or mutant ATP1A1

Uptake buffer (e.g., 140 mM NaCl, 5 mM RbCl, 2 mM CaCl2, 1 mM MgCl2, 5 mM glucose,

10 mM HEPES, pH 7.4)

86RbCl

Ouabain

Wash buffer (ice-cold uptake buffer without 86RbCl)
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Lysis buffer (e.g., 0.1 M NaOH)

Scintillation counter and cocktail

Procedure:

Cell Plating: Plate HEK293T cells expressing the desired ATP1A1 construct in a 24-well plate

and grow to confluency.

Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells for 10 minutes at

37°C in uptake buffer with or without ouabain (to determine non-specific uptake).

Uptake: Initiate the uptake by adding uptake buffer containing 86RbCl (final concentration ~1

µCi/mL) and incubate for a defined period (e.g., 10 minutes) at 37°C.[17]

Washing: Terminate the uptake by rapidly aspirating the uptake solution and washing the

cells three times with ice-cold wash buffer.

Lysis and Counting: Lyse the cells with lysis buffer. Transfer the lysate to scintillation vials,

add scintillation cocktail, and measure the radioactivity using a scintillation counter.[17]

Data Analysis: Calculate the ouabain-sensitive 86Rb+ uptake by subtracting the counts from

ouabain-treated cells from the total counts.

Experimental and Drug Discovery Workflows
Systematic workflows are essential for the characterization of ATP1A1 mutations and the

discovery of potential therapeutic compounds.

Workflow for Functional Characterization of an ATP1A1
Variant
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Workflow for characterizing an ATP1A1 variant.

High-Throughput Screening Workflow for ATP1A1
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High-throughput screening for ATP1A1 modulators.

Conclusion
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Genetic mutations in ATP1A1 are increasingly recognized as a cause of a spectrum of

debilitating neurological disorders. Understanding the functional consequences of these

mutations is paramount for elucidating disease mechanisms and developing targeted

therapies. The experimental protocols and workflows outlined in this guide provide a framework

for the systematic investigation of ATP1A1 variants and the discovery of novel therapeutic

agents. Further research, particularly the generation of comprehensive quantitative data on

mutation-induced functional changes and the development of more sophisticated cellular and

animal models, will be crucial in translating our growing knowledge of ATP1A1 genetics into

effective treatments for patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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